Product packaging for 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde(Cat. No.:)

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde

Cat. No.: B13207381
M. Wt: 176.21 g/mol
InChI Key: VIGPEKUIVIPDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde ( 1523007-66-0) is a specialized organic compound of significant interest in chemical and bioconjugation research. With a molecular formula of C8H16O4 and a molecular weight of 176.21 g/mol , this molecule features a reactive acetaldehyde terminal group linked to a triethylene glycol derivative with an ethoxy terminus. This unique structure makes it a valuable heterobifunctional reagent. The ethoxy-terminated PEG spacer enhances solubility and modulates the physicochemical properties of resulting compounds, while the aldehyde group selectively reacts with primary amines and hydrazides to form stable linkages, such as Schiff bases that can be reduced to stable alkyl amines. Its primary research applications include the synthesis of complex organic molecules, the development of polymer networks, and, most notably, the site-specific modification of biomolecules like proteins and peptides. The compound is often supplied with recommendations for cold-chain transportation to preserve its stability . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4 B13207381 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]acetaldehyde

InChI

InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9/h3H,2,4-8H2,1H3

InChI Key

VIGPEKUIVIPDAG-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCC=O

Origin of Product

United States

Synthetic Methodologies for 2 2 2 Ethoxyethoxy Ethoxy Acetaldehyde

Established Synthetic Routes

Established synthetic strategies for 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde predominantly rely on a two-step process: the synthesis of the corresponding alcohol, 2-[2-(2-ethoxyethoxy)ethoxy]ethanol, followed by its oxidation.

Ethoxylation-Based Preparations

Ethoxylation, a chemical process involving the addition of ethylene (B1197577) oxide to a substrate, is a fundamental method for constructing the polyether chain of the target molecule. wikipedia.org This process is of significant industrial importance for the production of glycol ethers. wikipedia.orgatamanchemicals.com

The precursor alcohol, 2-[2-(2-ethoxyethoxy)ethoxy]ethanol, also known as triethylene glycol monoethyl ether, is commercially produced through the reaction of ethylene oxide with ethanol (B145695). nih.gov This reaction can also be performed using diethylene glycol monoethyl ether as the starting material, which is itself a product of the ethoxylation of ethanol. atamanchemicals.com The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521), and involves the nucleophilic attack of the alcohol on the ethylene oxide ring. wikipedia.org The process is generally carried out in a continuous manner in a closed system. researchgate.net

The reaction of ethylene oxide with the alcohol proceeds in a stepwise manner, adding one ethylene oxide unit at a time. By controlling the stoichiometry of the reactants, the distribution of the resulting polyethylene (B3416737) glycol ethers can be influenced. researchgate.net

Table 1: Ethoxylation Reaction Parameters

ParameterTypical Value/ConditionSource
Starting Material Ethanol or Diethylene glycol monoethyl ether nih.govatamanchemicals.com
Reagent Ethylene oxide wikipedia.org
Catalyst Potassium hydroxide (KOH) wikipedia.orgresearchgate.net
Temperature 100°C to 250°C google.com
Pressure 5 to 50 kg/cm ² google.com

Direct synthesis of aldehydes through ethoxylation is not a standard industrial process, as the reaction inherently yields a terminal hydroxyl group. Therefore, the "controlled reaction conditions" in this context refer to the optimization of the ethoxylation process to selectively produce 2-[2-(2-ethoxyethoxy)ethoxy]ethanol, the immediate precursor to the target aldehyde.

Key to this control is the management of the molar ratio of the alcohol to ethylene oxide. google.com A higher ratio of alcohol to ethylene oxide favors the formation of lower molecular weight glycol ethers. google.com The choice of catalyst also plays a crucial role. While alkaline catalysts like KOH are common, other catalysts can provide a narrower distribution of ethoxylated products. nih.gov The reaction temperature and pressure are also critical parameters that must be carefully controlled to ensure the desired product distribution and to manage the exothermic nature of the reaction. wikipedia.orggoogle.com

Oxidation of Corresponding Alcohols to Yield Aldehydes

The conversion of the primary alcohol, 2-[2-(2-ethoxyethoxy)ethoxy]ethanol, to this compound is a critical step that requires a mild and selective oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. byjus.com Several modern oxidation methods are well-suited for this transformation.

Prominent among these are the Swern and Dess-Martin oxidations. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered organic base like triethylamine. wikipedia.org This method is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The Dess-Martin periodinane (DMP) oxidation is another effective method that employs a hypervalent iodine reagent to oxidize primary alcohols to aldehydes. organicreactions.org This reaction is typically carried out under neutral conditions at room temperature and is known for its high yields and simple workup procedures. organicreactions.org

Table 2: Comparison of Mild Oxidation Methods for Alcohol to Aldehyde Conversion

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantagesSource
Swern Oxidation DMSO, oxalyl chloride, triethylamineLow temperature (-78 °C to -60 °C)Mild, high yield, avoids toxic heavy metalsProduction of malodorous dimethyl sulfide wikipedia.org
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature, neutral pHMild, high yield, simple workup, stable reagentPotentially explosive nature of DMP organicreactions.org

Precursor-Mediated Transformations

An alternative approach to the synthesis of this compound involves the use of a pre-formed triethylene glycol derivative that is subsequently converted to the aldehyde.

Conversion from Halogenated Triethylene Glycol Derivatives

This methodology begins with a halogenated precursor, such as 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) or its tetraethylene glycol analogue, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol. nih.govnih.gov These chloro derivatives can be synthesized from the corresponding alcohols. google.com The conversion of these alkyl halides to the target aldehyde can be accomplished through methods like the Kornblum oxidation or the Sommelet reaction.

The Kornblum oxidation involves the reaction of an alkyl halide with dimethyl sulfoxide (DMSO) to form an alkoxysulfonium salt, which upon treatment with a base, eliminates to yield the aldehyde. wikipedia.org This method is particularly effective for primary alkyl halides. bch.roresearchgate.net

The Sommelet reaction provides another route where an alkyl halide is first converted to a quaternary ammonium (B1175870) salt with hexamine. wikipedia.orgorganicreactions.org Subsequent hydrolysis of this salt in the presence of water yields the aldehyde. wikipedia.org This reaction is particularly useful for benzylic halides but can be applied to other primary alkyl halides. chempedia.info

Table 3: Methods for Converting Alkyl Halides to Aldehydes

ReactionKey ReagentsIntermediateSource
Kornblum Oxidation Dimethyl sulfoxide (DMSO), Base (e.g., triethylamine)Alkoxysulfonium salt wikipedia.org
Sommelet Reaction Hexamine, WaterQuaternary ammonium salt wikipedia.orgorganicreactions.org

Derivatization of Triethylene Glycol Monoethyl Ether

A primary and direct route to this compound involves the selective oxidation of the terminal primary alcohol of its parent compound, triethylene glycol monoethyl ether. The challenge in this transformation lies in preventing over-oxidation to the corresponding carboxylic acid. To achieve this, mild oxidation methods are typically employed. Two of the most effective and widely used methods for this purpose are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orglibretexts.orgchemistrysteps.comwikipedia.org

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine. wikipedia.orgbyjus.com The reaction proceeds through the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org A key advantage of the Swern oxidation is its mild reaction conditions, which are well-suited for substrates with sensitive functional groups. wikipedia.orgorganic-chemistry.org

The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, to effect the oxidation of primary alcohols to aldehydes. wikipedia.orgwikipedia.orgorganic-chemistry.org This method is known for its high efficiency, neutral pH conditions, and broad functional group tolerance. wikipedia.orgwikipedia.org The reaction is typically carried out at room temperature in chlorinated solvents and offers a straightforward work-up procedure. wikipedia.orgorganic-chemistry.org

Below is a comparative overview of these two prominent oxidation methods as they would apply to the synthesis of this compound from triethylene glycol monoethyl ether.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO) activated with oxalyl chlorideDess-Martin Periodinane
Co-reagents Triethylamine or other hindered basesNone required, but can be buffered with pyridine
Typical Solvent Dichloromethane, ChloroformDichloromethane, Chloroform
Reaction Temperature Low temperatures (typically -78 °C)Room temperature
Byproducts Dimethyl sulfide, CO, CO2, triethylammonium (B8662869) chlorideIodinane, acetic acid
Advantages Cost-effective reagents, high yieldsMild conditions, neutral pH, simple workup, high chemoselectivity
Disadvantages Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide)Cost of the reagent, potentially explosive nature of the periodinane

Both the Swern and Dess-Martin oxidations represent reliable and high-yielding methods for the preparation of this compound from its corresponding alcohol, with the choice of method often depending on the scale of the reaction and the available laboratory equipment.

Utility of Tosylate Intermediates in Polyether Synthesis

Tosylate intermediates play a crucial role in the synthesis and modification of polyethers. The tosyl group (p-toluenesulfonyl group) is an excellent leaving group, rendering alcohols, including polyether alcohols like triethylene glycol monoethyl ether, susceptible to nucleophilic substitution reactions. The conversion of the terminal hydroxyl group of a polyether to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

Once formed, the polyether tosylate is a versatile intermediate that can undergo a variety of transformations. For instance, it can be readily displaced by a wide range of nucleophiles to introduce new functional groups at the terminus of the polyether chain. This strategy is instrumental in the synthesis of functionalized polyethers that are not directly accessible through conventional methods.

The following table summarizes some of the key transformations of a hypothetical polyether tosylate derived from triethylene glycol monoethyl ether:

NucleophileReagent ExampleProduct Functional GroupSignificance in Polyether Synthesis
Azide (B81097)Sodium azide (NaN3)Azide (-N3)Precursor to amines via reduction, "click" chemistry handle
CyanideSodium cyanide (NaCN)Nitrile (-CN)Can be hydrolyzed to a carboxylic acid or reduced to an amine
HalideSodium iodide (NaI)Iodide (-I)Can be used in subsequent coupling reactions
ThiolateSodium thiomethoxide (NaSMe)Thioether (-SMe)Introduction of sulfur-containing moieties
AmineAmmonia (NH3)Primary Amine (-NH2)Introduction of a basic, nucleophilic group for further conjugation

The use of tosylate intermediates provides a powerful and flexible platform for the synthesis of a diverse library of functionalized polyethers from a common precursor. This approach is particularly valuable in the design of custom polyether structures for specific applications in materials science and biomedicine.

Emerging Synthetic Strategies for Polyether Aldehyde Scaffolds

While the oxidation of pre-formed polyether alcohols is a standard approach, research continues into more advanced and efficient methods for constructing polyether aldehyde scaffolds. These emerging strategies often focus on building the molecule in a more convergent or controlled manner, offering advantages in terms of efficiency and molecular diversity.

Another area of growing interest is the development of catalytic oxidation methods . While the Swern and Dess-Martin oxidations are highly effective, they are stoichiometric processes, generating significant amounts of waste. The development of catalytic systems for the selective oxidation of alcohols to aldehydes is a key goal in green chemistry. These methods often employ transition metal catalysts in the presence of a terminal oxidant such as molecular oxygen or hydrogen peroxide. While the application of these methods to polyether alcohols is still an area of active research, they hold the promise of more sustainable and atom-economical routes to polyether aldehydes in the future.

Furthermore, the design of novel molecular scaffolds with integrated polyether and aldehyde functionalities is a contemporary approach. This involves the de novo synthesis of molecules where the polyether chain and the aldehyde group are incorporated as part of a larger, well-defined architecture. These scaffolds can be designed to present multiple functional groups in a controlled spatial arrangement, enabling their use in more complex applications such as targeted drug delivery or advanced materials.

Chemical Reactivity and Transformation Mechanisms of 2 2 2 Ethoxyethoxy Ethoxy Acetaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is characterized by a carbonyl (C=O) function where the carbon atom is bonded to a hydrogen atom and a carbon chain. This structure makes the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations. Aldehydes are typically more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. openstax.orglibretexts.org Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an approaching nucleophile compared to the two substituents on a ketone. openstax.org Electronically, the aldehyde carbonyl group is more polarized, rendering it more electrophilic. openstax.org

The most characteristic reaction of aldehydes is nucleophilic addition. openstax.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. openstax.orglibretexts.org This initial attack breaks the C=O pi bond, moving the electrons onto the electronegative oxygen atom and forming a tetrahedral alkoxide intermediate. openstax.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. openstax.org

In the presence of an alcohol, 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde can reversibly form a hemiacetal. libretexts.org This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. libretexts.orglibretexts.org The hemiacetal contains both an alcohol and an ether functional group on the same carbon. khanacademy.org

This reaction can proceed further with a second equivalent of alcohol to form an acetal (B89532), where the carbonyl oxygen is replaced by two -OR groups from the alcohol. masterorganicchemistry.com Acetal formation is an equilibrium process, and to drive the reaction to completion, the water formed as a byproduct must be removed, often using a Dean-Stark apparatus or molecular sieves. libretexts.orglibretexts.org Unlike hemiacetals, acetals are stable in neutral or basic conditions but can be hydrolyzed back to the original aldehyde and alcohol in the presence of aqueous acid. masterorganicchemistry.comlibretexts.org This stability makes acetal formation a common strategy for protecting aldehyde groups during other chemical transformations. libretexts.orgmasterorganicchemistry.com

Table 1: Key Steps in Acid-Catalyzed Acetal Formation
StepDescriptionIntermediate/Product
1Protonation of the carbonyl oxygen by an acid catalyst. libretexts.orglibretexts.orgActivated Aldehyde
2Nucleophilic attack by the first alcohol molecule on the carbonyl carbon. libretexts.orglibretexts.orgTetrahedral Intermediate
3Deprotonation to yield the neutral hemiacetal. libretexts.orglibretexts.orgHemiacetal
4Protonation of the hemiacetal's hydroxyl group. libretexts.orglibretexts.orgProtonated Hemiacetal
5Elimination of a water molecule to form an oxonium ion. pressbooks.pubOxonium Ion
6Nucleophilic attack by the second alcohol molecule. libretexts.orglibretexts.orgProtonated Acetal
7Deprotonation to yield the final acetal product. libretexts.orglibretexts.orgAcetal

The reaction of this compound with primary amines (RNH₂) under acidic catalysis results in the formation of imines, also known as Schiff bases. lumenlearning.comwikipedia.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction rate is highly dependent on pH, with optimal rates typically observed around a pH of 4-5. lumenlearning.comlibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water. lumenlearning.com

When the aldehyde reacts with a secondary amine (R₂NH), the product is an enamine. lumenlearning.commasterorganicchemistry.com The mechanism is similar to imine formation up to the creation of an iminium ion intermediate. libretexts.orglibretexts.org However, since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.comlibretexts.org

Table 2: Comparison of Imine and Enamine Formation
FeatureImine (Schiff Base) FormationEnamine Formation
Reactant Primary Amine (RNH₂)Secondary Amine (R₂NH) masterorganicchemistry.com
Key Intermediate Carbinolamine, Iminium Ion lumenlearning.comCarbinolamine, Iminium Ion libretexts.org
Final Product Compound with a C=N double bond lumenlearning.comCompound with a C=C-N structure lumenlearning.com
Mechanism of Final Step Deprotonation from Nitrogen libretexts.orgDeprotonation from adjacent Carbon libretexts.orglibretexts.org

The aldehyde functional group is readily oxidized to a carboxylic acid. lumenlearning.com This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with common laboratory reagents including potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution and potassium permanganate (B83412) (KMnO₄). libretexts.org For instance, heating this compound with an excess of potassium dichromate(VI) solution and dilute sulfuric acid would yield 2-[2-(2-ethoxyethoxy)ethoxy]acetic acid. libretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to oxidize primary alcohols to aldehydes and will not further oxidize the aldehyde to a carboxylic acid. libretexts.org

Table 3: Common Oxidizing Agents for Aldehydes
Oxidizing AgentFormulaTypical ConditionsProduct from this compound
Potassium DichromateK₂Cr₂O₇Aqueous H₂SO₄, Heat libretexts.org2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Potassium PermanganateKMnO₄Aqueous NaOH, then H₃O⁺2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Chromium Trioxide (Jones Reagent)CrO₃Aqueous H₂SO₄, Acetone libretexts.org2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation that converts the carbonyl group into a hydroxyl group. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that is often used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent that must be used in anhydrous ether solvents and reacts violently with protic solvents like water and alcohols. Both reagents effectively deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the primary alcohol. The product of the reduction of this compound would be 2-[2-(2-ethoxyethoxy)ethoxy]ethanol.

Nucleophilic Addition Reactions

Polyether Chain Reactivity

The polyether chain, consisting of repeating ethoxy units (–CH₂CH₂O–), is generally less reactive than the aldehyde group. The ether linkages (C-O-C) are stable to many reagents, including bases, mild acids, and common oxidizing and reducing agents that would transform the aldehyde group.

However, under more vigorous conditions, the ether bonds can be cleaved. Strong mineral acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave ethers at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (I⁻ or Br⁻) in an Sₙ2 or Sₙ1 mechanism, depending on the structure of the ether. For a polyether like that in this compound, this cleavage would likely result in a complex mixture of alkyl halides and diols.

Another potential reaction of the polyether chain, particularly relevant during storage and handling, is autoxidation. In the presence of oxygen and light, ethers can form hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen. These peroxide impurities can be explosive, especially upon heating or concentration.

Functionalization of the Polyether Backbone

The polyether backbone of this compound consists of repeating ethoxy units, which are generally considered to be chemically inert. This stability is a hallmark of polyethers and contributes to their wide use as solvents, surfactants, and in the case of polyethylene (B3416737) glycol (PEG), in biomedical applications. However, functionalization can be achieved under specific conditions, typically involving the cleavage of the C-O ether bonds.

While no specific studies on the functionalization of the polyether backbone of this compound were identified, general methods for ether cleavage are well-established. These typically require strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids. Given the presence of the aldehyde group, such harsh conditions would likely lead to undesired side reactions.

More targeted approaches could involve the synthesis of derivatives of this compound where the backbone is modified prior to the introduction of the aldehyde functionality. For instance, starting with a functionalized triethylene glycol derivative would allow for a polyether chain with specific reactive sites.

Polymerization Mechanisms Involving this compound

The aldehyde group is the primary site of polymerization for this compound. Several polymerization mechanisms can be envisaged, leveraging the reactivity of the carbonyl group.

Reductive etherification is a powerful method for forming C-O bonds and can be applied to the synthesis of polyethers. mdpi.com The process typically involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent and often a catalyst. mdpi.com For a molecule like this compound, which contains both an aldehyde and can be reduced to a corresponding alcohol, a self-polymerization reaction is theoretically plausible under reductive etherification conditions.

The general mechanism involves the initial formation of a hemiacetal from the reaction of the aldehyde with an alcohol, followed by dehydration to form an oxonium ion, which is then reduced to yield the ether linkage. In a polymerization context, this would be a step-growth process. A well-defined cationic Ru-H complex, for example, has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols using molecular hydrogen as the reducing agent. mdpi.com

While no specific studies on the reductive etherification polymerization of this compound have been found, the principles of this reaction suggest it as a viable, albeit undocumented, route to novel polyethers.

First-principles molecular dynamics simulations have demonstrated that aldehydes, such as acetaldehyde (B116499) (MeCHO), can undergo polymerization under high pressure to form polyethers. nih.govaip.org This process is induced by reaching a critical density, which for acetaldehyde is approximately 1.7 g/cm³. nih.gov At this density, the intermolecular distances are sufficiently reduced to facilitate the rapid formation of C-O bonds between neighboring aldehyde molecules. nih.gov

The formation of polyethers under high pressure is a collective phenomenon involving the rapid succession of C-O bond formation events. nih.gov The process is initiated by the nucleophilic attack of the oxygen atom of one aldehyde molecule on the carbonyl carbon of a neighbor. aip.org This initial C-O bond formation creates a dimer which is intrinsically unstable. aip.org However, under sufficient pressure, this process continues rapidly, incorporating multiple aldehyde molecules into a growing polyether chain. aip.org

The key structural requirement for this polymerization is the reduction of the typical distance between the sp² carbon atoms of the carbonyl group and the oxygen atoms of neighboring molecules to approximately 2.5 Å. nih.gov This critical distance is achieved when the system reaches the threshold density. nih.gov The reaction is associated with significant energy dissipation during the polymer formation phase. nih.gov Once formed, the resulting polyethers are stable under multiple compression and decompression cycles. nih.gov

Table 1: Conditions for Compression-Induced Polymerization of Acetaldehyde (Model System)
ParameterValueSignificance
Threshold Density~1.7 g/cm³Critical density required to initiate polymerization. nih.gov
Critical C-O Distance~2.5 ÅIntermolecular distance that facilitates rapid C-O bond formation. nih.gov
Pressure at 300 K~15 GPaPressure required to achieve the threshold density at room temperature. aip.org

The polyether chains formed through compression-induced polymerization are initially unstable. aip.org Stabilization of these polymers occurs through hydrogen transfer reactions. aip.org These transfers can occur within a single polymer chain or between different polymer chains. aip.org The process involves the migration of a hydrogen atom, which allows all atoms in the polymer to achieve their normal valences and terminates the growth of the polymer chain. aip.org The resulting stabilized polyether typically has alkene and alcohol functionalities at its ends. aip.org

The propensity for hydrogen transfer is increased at higher pressures, as the intermolecular distances between oxygen atoms and methyl hydrogens (in the case of acetaldehyde) are reduced. aip.org This facilitates the abstraction of a hydrogen atom and the subsequent stabilization of the polymer. aip.org

Applications of 2 2 2 Ethoxyethoxy Ethoxy Acetaldehyde in Advanced Chemical Synthesis

A Versatile Building Block for Intricate Molecular Designs

The dual reactivity of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde makes it an attractive starting point for the synthesis of complex molecules. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, while the ethoxyethoxyethoxy tail imparts desirable physicochemical properties such as increased solubility and reduced aggregation.

A Scaffold in the Synthesis of Macrocyclic Compounds

Macrocycles, cyclic molecules with large ring structures, are of significant interest in medicinal chemistry due to their ability to bind to challenging biological targets. The synthesis of these complex structures often requires carefully designed linear precursors that can undergo efficient cyclization.

While direct examples of the use of this compound in the synthesis of specific macrocycles are not extensively detailed in publicly available literature, its structural motifs are highly relevant to established macrocyclization strategies. The aldehyde group can readily participate in reactions such as Wittig olefination or reductive amination to introduce functionalities required for ring closure. The flexible triethylene glycol chain can act as a linker, pre-organizing the linear precursor into a conformation favorable for cyclization, thereby increasing the efficiency of the macrocyclization step.

Table 1: Potential Reactions for Incorporating this compound into Macrocycle Precursors

Reaction TypeReactant with AldehydeResulting Functional Group
Wittig ReactionPhosphonium ylideAlkene
Reductive AminationAmineSecondary or Tertiary Amine
Aldol CondensationKetone or Aldehydeβ-Hydroxy carbonyl
Knoevenagel CondensationActive methylene (B1212753) compoundα,β-Unsaturated system

These reactions allow for the introduction of a variety of functional groups that can subsequently be used in ring-closing metathesis, macrolactamization, or click chemistry to form the final macrocyclic structure.

A Precursor for Advanced Benzodioxole Derivatives

Benzodioxole moieties are present in a wide range of biologically active natural products and synthetic compounds. The synthesis of advanced benzodioxole derivatives often involves the condensation of a catechol with an aldehyde or ketone.

The aldehyde functionality of this compound makes it a suitable candidate for the synthesis of benzodioxole derivatives bearing a flexible PEG-like side chain. This side chain can significantly influence the pharmacological properties of the resulting molecule, potentially improving its solubility, bioavailability, and pharmacokinetic profile. The synthesis would typically proceed via an acid-catalyzed reaction between this compound and a substituted catechol, leading to the formation of a 2-substituted-1,3-benzodioxole.

A Key Player in the Synthesis of Functionalized Polyethylene (B3416737) Glycol (PEG) Derivatives

Polyethylene glycol (PEG) is a polymer widely used in the pharmaceutical industry to improve the therapeutic properties of drugs. The process of covalently attaching PEG chains to a molecule is known as PEGylation. Functionalized PEG derivatives with reactive end groups are essential for this process.

PEGylation Reagents and Methodologies

PEG-aldehyde derivatives are valuable reagents for site-specific PEGylation of proteins and peptides, typically at the N-terminus or on the side chain of lysine (B10760008) residues through reductive amination. This reaction forms a stable secondary amine linkage.

This compound serves as a fundamental building block for the synthesis of short, discrete PEG (dPEG®) aldehyde reagents. These monodisperse reagents offer greater control over the PEGylation process compared to traditional polydisperse PEG polymers, leading to more homogeneous and well-defined bioconjugates. The synthesis of such reagents would involve the attachment of the this compound moiety to a longer PEG chain, which is then activated for conjugation.

A Versatile Linker in Conjugate Chemistry

The unique properties of the this compound structure, namely its defined length, flexibility, and hydrophilicity, make it an ideal component of linkers in various bioconjugation applications.

In the context of Proteolysis Targeting Chimeras (PROTACs) , which are heterobifunctional molecules that induce the degradation of specific proteins, the linker plays a crucial role in connecting the target protein binder and the E3 ligase ligand. The length and composition of the linker are critical for the formation of a productive ternary complex. The triethylene glycol unit of this compound provides the necessary spacing and flexibility for optimal ternary complex formation. The aldehyde group can be readily converted into other functional groups, such as amines or carboxylic acids, to facilitate the attachment of the two ligands.

In peptide chemistry , this compound can be used to introduce a hydrophilic spacer into peptide structures. This can improve the solubility of hydrophobic peptides and can also be used to create peptide conjugates with other molecules, such as fluorescent dyes or drugs.

Contributions to Materials Science and Polymer Design

The versatility of this compound extends beyond biomedical applications into the realm of materials science and polymer design. The aldehyde functionality can be utilized in various polymerization and surface modification techniques.

For instance, it can be used as a monomer or a functional comonomer in the synthesis of polymers with pendant aldehyde groups. These aldehyde-functionalized polymers can then be used for the immobilization of enzymes, antibodies, or other biomolecules onto surfaces, creating bioactive materials for applications in biosensors, biocatalysis, and tissue engineering.

Furthermore, the hydrophilic nature of the triethylene glycol chain can be exploited to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form micelles or other nanostructures, which have potential applications in drug delivery and nanotechnology. The aldehyde group can be used to attach targeting ligands or other functional molecules to the surface of these nanostructures.

Synthesis of Aldehyde-Functionalized Polyethers for Crosslinked Systems

Aldehyde-functionalized polymers are crucial in the development of crosslinked materials, particularly hydrogels for biomedical applications. The aldehyde groups can react with nucleophiles, such as the primary amine groups found in biopolymers like chitosan (B1678972), to form imine bonds (Schiff bases), leading to the formation of a stable three-dimensional network. ajouronline.comresearchgate.net This crosslinking process transforms a soluble polymer solution into a hydrogel, a material capable of absorbing large amounts of water while maintaining its structural integrity. ajouronline.com

The compound this compound is an exemplary crosslinking agent in this context. Its aldehyde functionality provides the reactive site for covalent bonding, while the hydrophilic polyether chain offers several advantages:

Biocompatibility: Poly(ethylene glycol) (PEG) and related polyethers are well-known for their biocompatibility and low immunogenicity, making them ideal for materials intended for biomedical use.

Flexibility: The ether linkages in the backbone provide significant conformational freedom, which can impart desirable elasticity and deformability to the resulting hydrogel.

Hydrophilicity: The polyether component enhances the water-absorbing capacity of the hydrogel, a key property for applications such as wound dressings and drug delivery matrices.

The synthesis of such crosslinked systems typically involves dissolving a polymer containing primary amine groups (e.g., chitosan or quaternized chitosan) in an acidic aqueous solution and then introducing the aldehyde-functionalized crosslinker. researchgate.net The reaction proceeds under mild conditions to form the hydrogel network. While specific studies detailing the use of this compound were not prevalent in the reviewed literature, the use of similar short-chain aldehydes like acetaldehyde (B116499) and glutaraldehyde (B144438) for crosslinking chitosan is well-documented. ajouronline.com For instance, acetaldehyde diethyl acetal (B89532) has been used to generate acetaldehyde in situ to form hydrogels with chitosan, demonstrating the viability of this chemical approach. researchgate.net Therefore, this compound represents a more advanced version of these simple aldehydes, offering the potential to create hydrogels with enhanced biocompatibility and tailored mechanical properties.

Incorporation into Fullerene Derivatives for Modified Dielectric Properties

The development of organic materials with high dielectric constants is critical for advancing organic-based electronic devices, including organic solar cells. In this area, fullerene derivatives are widely used as electron acceptors due to their excellent electron transport properties. rug.nl However, the dielectric constant of common fullerenes like PCBM is relatively low. Research has demonstrated that the dielectric properties of fullerenes can be significantly enhanced by chemically attaching polarizable side chains. rug.nl

A key study demonstrated this principle by synthesizing fulleropyrrolidines functionalized with triethylene glycol monoethyl ether (TEG) side chains, which are structurally derived from this compound's corresponding alcohol. rug.nl The synthesis involves a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 fullerene cage. The azomethine ylide is generated in situ from an amino acid and an aldehyde. By incorporating the polar TEG chain into the fullerene structure, researchers were able to increase the material's dielectric constant by approximately 46% without negatively affecting other crucial electronic properties like electron mobility or orbital energy levels. rug.nl

The precursor for this modification, 2-[2-(2-ethoxyethoxy)ethoxy]ethyl p-tosylate, is synthesized from 2-[2-(2-ethoxyethoxy)ethoxy]ethanol, the alcohol corresponding to the aldehyde . rug.nl The high flexibility of the TEG chains and the rapid motion of their polar ether components contribute to the increased polarizability and, consequently, the higher dielectric constant of the final material. rug.nl This synthetic strategy highlights the potential of using the this compound scaffold to precisely tune the dielectric properties of advanced materials for electronic applications.

Table 1: Dielectric Properties and Electron Mobility of Fullerene Derivatives This interactive table summarizes the research findings on how incorporating TEG side chains affects the properties of fullerene derivatives.

Compound Dielectric Constant (ε) Electron Mobility (µe) [cm²/Vs]
PCBM 3.9 2.5 x 10⁻³
PP (Reference w/o TEG) 4.1 1.1 x 10⁻³
PTEG-1 (with one TEG chain) 5.7 1.0 x 10⁻³
PTEG-2 (with two TEG chains) 6.0 1.0 x 10⁻³

Preparation of Sustainable Polyurethanes and Polyesters from Phenolic Aldehydes

The synthesis of sustainable polymers from bio-based resources is a major goal in green chemistry. Phenolic aldehydes, such as vanillin (B372448) and syringaldehyde, are abundant by-products from the depolymerization of lignin (B12514952) and serve as valuable platforms for creating new monomers. A common strategy involves converting these phenolic aldehydes into diols, which can then be polymerized to form polyesters and polyurethanes. However, the direct application or incorporation of this compound in synthetic routes starting from phenolic aldehydes is not described in the surveyed scientific literature.

The established methods for utilizing phenolic aldehydes focus on modifying the inherent functional groups of the phenol (B47542) ring and the aldehyde. For instance, a typical two-step process involves either a hydroxyalkylation of the phenolic hydroxyl group followed by reduction of the aldehyde group, or a reduction of the aldehyde followed by etherification of the phenol. These routes produce diol monomers that can be subsequently polymerized.

While this compound is not used in this specific context, other aldehydes are central to different polymerization pathways. For example, acetal-containing polyols have been synthesized from acetaldehyde and 1,6-hexanediol. researchgate.net These polyols were then reacted with diisocyanates to prepare polyurethanes that exhibit excellent recyclability under acidic conditions, which cleave the acetal linkages to recover the monomers. researchgate.net This demonstrates a different approach to creating recyclable polymers where the aldehyde is used to form an acid-labile acetal group within the polymer backbone, a concept distinct from the modification of phenolic aldehydes.

Development of Novel Radiotracers for Imaging Applications

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The design of effective PET tracers requires careful optimization of their pharmacokinetic properties, including solubility, clearance rate, and specific vs. non-specific binding. The incorporation of short, hydrophilic linkers is a widely adopted strategy to improve these properties. mdpi.com

The 2-[2-(2-ethoxyethoxy)ethoxy]ethyl moiety, the core structure of the title compound, is an ideal linker for this purpose. It is frequently incorporated into modern PET radiotracers to enhance water solubility and accelerate clearance from non-target tissues, leading to clearer images with higher contrast. nih.gov This structural motif is particularly prominent in the development of tracers targeting Fibroblast Activation Protein (FAP), a biomarker overexpressed in many types of tumors. nih.govnih.govsemanticscholar.org

The synthesis of these ¹⁸F-labeled tracers often involves a precursor molecule containing the 2-[2-(2-ethoxyethoxy)ethoxy]ethyl chain terminated with a good leaving group, such as a tosylate. This precursor can be readily synthesized from 2-[2-(2-ethoxyethoxy)ethoxy]ethanol, the corresponding alcohol of the title aldehyde. The final radiolabeling step involves a nucleophilic substitution reaction where the leaving group is displaced by [¹⁸F]fluoride. mdpi.com The aldehyde itself, this compound, can also serve as a key synthetic intermediate, allowing for the construction of more complex precursors through reactions at the aldehyde group before the final radiolabeling step on the polyether chain. The widespread use of this hydrophilic linker underscores the importance of its parent compounds, including the aldehyde, as fundamental building blocks in the field of radiopharmaceutical chemistry. mdpi.comresearchgate.net

Spectroscopic and Chromatographic Characterization of 2 2 2 Ethoxyethoxy Ethoxy Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The most characteristic signal is that of the aldehydic proton, which is highly deshielded and appears significantly downfield. The repeating ethoxy units result in overlapping signals in the ether region of the spectrum.

Key expected signals include:

A triplet at approximately 9.75 ppm corresponding to the aldehydic proton (-CHO).

A doublet at approximately 4.15 ppm for the two protons on the carbon adjacent to the aldehyde group (-O-CH₂-CHO).

A complex multiplet spanning 3.60-3.80 ppm, integrating to 8 protons from the four methylene (B1212753) groups within the ethoxy backbone (-O-CH₂CH₂-O-).

A quartet around 3.52 ppm, representing the two protons of the terminal ethoxy group (-O-CH₂-CH₃).

A triplet around 1.21 ppm, corresponding to the three protons of the terminal methyl group (-CH₂-CH₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Structural AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-CHO~9.75Triplet (t)1H
-O-CH₂-CHO~4.15Doublet (d)2H
-O-CH₂CH₂-O-~3.60 - 3.80Multiplet (m)8H
-O-CH₂-CH₃~3.52Quartet (q)2H
-CH₃~1.21Triplet (t)3H

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded and serves as a key diagnostic signal.

Key expected signals include:

The aldehydic carbonyl carbon (C=O) is predicted to resonate at approximately 202.0 ppm.

The carbon atom alpha to the aldehyde group (-O-CH₂-CHO) would appear around 75.0 ppm.

The various methylene carbons within the ether backbone (-O-CH₂CH₂-O-) are expected to produce closely spaced signals in the 69.0-71.0 ppm range.

The methylene carbon of the terminal ethyl group (-O-CH₂-CH₃) is predicted at about 66.7 ppm.

The terminal methyl carbon (-CH₃) would be the most shielded, appearing at approximately 15.2 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Structural AssignmentPredicted Chemical Shift (ppm)
-CHO~202.0
-O-CH₂-CHO~75.0
-O-CH₂CH₂-O-~69.0 - 71.0
-O-CH₂-CH₃~66.7
-CH₃~15.2

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key diagnostic absorptions in the IR spectrum are associated with the aldehyde and ether groups. pressbooks.pub

Aldehyde Group : A strong, sharp C=O stretching vibration is expected between 1720-1740 cm⁻¹. orgchemboulder.com A second key feature is the aldehydic C-H stretch, which typically appears as a pair of medium-intensity bands (a Fermi doublet) near 2820 cm⁻¹ and 2720 cm⁻¹. orgchemboulder.comspectroscopyonline.com The latter is particularly indicative of an aldehyde. orgchemboulder.com

Ether Groups : The multiple C-O-C ether linkages will give rise to a very strong and characteristically broad absorption band in the fingerprint region, centered around 1100-1150 cm⁻¹.

Alkyl Groups : C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary data. mdpi.com The symmetric C-O-C stretch of the ether linkages and the C-C backbone stretches are typically strong in the Raman spectrum. The C=O stretch of the aldehyde is also observable, though it is generally less intense in Raman than in IR spectroscopy. researchgate.net

Table 3: Principal IR and Raman Vibrational Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960StrongStrong
C-H StretchAldehyde (-CHO)~2720, ~2820MediumMedium
C=O StretchAldehyde (-CHO)1720 - 1740Very StrongMedium
C-O-C StretchEther1100 - 1150Very Strong, BroadStrong

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

HRMS is used to determine the exact mass of a molecule with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₈H₁₆O₄. The calculated monoisotopic mass for the neutral molecule [M] is 176.10486 Da. An HRMS experiment would aim to measure the mass of a corresponding ion, such as the protonated molecule [M+H]⁺ (177.11269 Da) or the sodium adduct [M+Na]⁺ (199.09428 Da), to within a very small tolerance (typically <5 ppm), thereby confirming the molecular formula. uci.eduresearchgate.net

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fragmentation pattern that acts as a molecular fingerprint. The fragmentation of this compound is governed by the chemical properties of its aldehyde and ether groups.

Expected fragmentation pathways include:

Alpha-Cleavage : This is a common fragmentation for aldehydes and ethers. libretexts.org Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can occur. More characteristic is the cleavage of bonds next to the carbonyl group, leading to the loss of a hydrogen atom to form an [M-1]⁺ ion (m/z 175) or the loss of the formyl radical (-CHO) to form an [M-29]⁺ ion (m/z 147). libretexts.orgwhitman.edu

Ether Cleavage : The polyether chain is prone to fragmentation through cleavage of the C-O and C-C bonds. This typically results in a series of stable oxonium ions, often separated by 44 Da, corresponding to the loss of C₂H₄O units. Common fragments would include ions at m/z 45, 59, 89, and 103.

McLafferty Rearrangement : Aldehydes with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen. This process typically produces a characteristic fragment ion at m/z 44. whitman.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound

Predicted m/zPossible Ion Structure / Lost NeutralFragmentation Pathway
175[M-H]⁺Alpha-cleavage
147[M-CHO]⁺Alpha-cleavage
131[M-OC₂H₅]⁺Ether Cleavage
103[CH₃CH₂OCH₂CH₂OCH₂]⁺Ether Cleavage
89[CH₂OCH₂CH₂OH]⁺Ether Cleavage
59[CH₃CH₂O=CH₂]⁺Ether Cleavage
45[CH₂=O⁺CH₂CH₃]Ether Cleavage
44[CH₂=CHOH]⁺•McLafferty Rearrangement

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and for its quantitative analysis in various samples.

For the purity assessment of this compound, a high-resolution capillary GC coupled with a Flame Ionization Detector (FID) is often employed. The FID is sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, making it suitable for quantitative measurements. The separation of the target compound from potential impurities, such as starting materials, by-products, or degradation products, is typically achieved on a polar capillary column, for instance, one coated with a polyethylene (B3416737) glycol (PEG) stationary phase. targetanalysis.gr The operating conditions, including oven temperature program, carrier gas flow rate, and injector temperature, are optimized to achieve baseline separation of all components.

Quantitative analysis of this compound can be performed using either an external or internal standard method. The internal standard method is often preferred as it corrects for variations in injection volume and instrument response. A suitable internal standard would be a stable compound with similar chemical properties and a retention time close to that of the analyte, but well-resolved from it.

Due to the reactive nature of the aldehyde group, derivatization is a common strategy to enhance the thermal stability and chromatographic behavior of aldehydes. For acetaldehyde (B116499) and related compounds, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2-(hydroxymethyl)piperidine can be utilized, followed by detection using an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity. nih.govcdc.gov Headspace GC (HS-GC) is another valuable technique, particularly for the analysis of volatile aldehydes in solid or liquid matrices, as it minimizes matrix effects and protects the GC system from non-volatile components. cdc.govuzh.ch

Below is a hypothetical data table summarizing typical GC conditions for the analysis of a compound structurally similar to this compound.

ParameterValue
Gas Chromatograph Agilent 6890 Series or similar
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector (FID) Temp 280 °C
Oven Program 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL (split ratio 50:1)
Expected Retention Time Approximately 10-15 minutes

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of non-volatile or thermally labile compounds. For an aldehyde like this compound, which may be prone to degradation at high temperatures, HPLC offers a milder analytical approach compared to GC.

A common strategy for the HPLC analysis of aldehydes is pre-column derivatization to form a stable, chromophoric product that can be easily detected by a UV-Visible detector. nih.gov The most widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde functionality to form a 2,4-dinitrophenylhydrazone derivative. lawdata.com.twijcpa.in This derivative exhibits strong absorbance in the UV region (around 360 nm), allowing for highly sensitive and selective detection. lawdata.com.tw

The separation of the DNPH derivative of this compound from other components is typically achieved using reversed-phase HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape. nemi.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, may be necessary to achieve optimal separation of compounds with a wide range of polarities.

Quantification is performed by constructing a calibration curve from the peak areas of standard solutions of the derivatized analyte at known concentrations. cdc.gov This method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. ijcpa.in

The following table provides an example of HPLC conditions that could be adapted for the analysis of the DNPH derivative of this compound.

ParameterValue
HPLC System Agilent 1200 Series or similar
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 360 nm
Injection Volume 20 µL
Expected Retention Time Dependent on the specific gradient program

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the structure and properties of a compound.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. The compound would need to be crystallized from an appropriate solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution, from which the atomic positions can be deduced.

As of the current literature survey, there is no publicly available crystal structure for this compound in crystallographic databases. The inherent flexibility of the ethoxy chains and the reactive nature of the aldehyde group may present challenges in obtaining a well-ordered single crystal suitable for X-ray diffraction analysis.

However, if a crystal structure were to be determined, the resulting data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. A hypothetical data table for a related ethoxy-containing compound is presented below to illustrate the type of information that would be obtained. nih.gov

ParameterHypothetical Value for a Related Compound
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
β (°) ** 98.76
Volume (ų) **1082.1
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.25
R-factor (%) 4.5

The absence of a crystal structure for this compound highlights an area for future research, as such data would provide fundamental insights into its solid-state conformation and packing.

Future Directions and Emerging Research Areas

Development of Chemo- and Regioselective Transformations of Polyether Aldehydes

A significant frontier in the utilization of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde lies in the development of highly selective chemical transformations. The presence of multiple ether linkages and a terminal aldehyde group presents both a challenge and an opportunity for synthetic chemists. Achieving chemo- and regioselectivity is paramount to synthesizing complex, well-defined molecules without the need for extensive protecting group strategies.

Future research will likely focus on catalytic systems that can differentiate between the various reactive sites within the molecule and similar polyether aldehydes. For instance, the selective oxidation of one specific ether linkage or the controlled reaction at the aldehyde without affecting the polyether backbone are key areas of interest. Theoretical calculations on related systems have shown that an uneven electron spin density distribution at different positions can direct reactions to a specific site, a principle that could be applied to achieve regioselective transformations of polyether aldehydes. nih.gov The development of organocatalysis and transition-metal catalysis will be instrumental in achieving these goals, enabling the synthesis of novel functionalized polyethers with tailored properties.

Exploration of Sustainable and Green Synthesis Routes

In line with the growing emphasis on environmentally benign chemical processes, the development of sustainable and green synthesis routes for this compound and its derivatives is a critical research avenue. Current synthetic methods often rely on petroleum-based feedstocks and may involve harsh reaction conditions.

Future research efforts are expected to concentrate on several key areas of green chemistry:

Bio-based Feedstocks: Investigating the use of renewable resources, such as biomass-derived ethylene (B1197577) glycol, to construct the polyether backbone. Lignin-derived aldehydes, for instance, are being explored for the synthesis of sustainable polymers. mdpi.com

Biocatalysis: Employing enzymes to catalyze the synthesis and modification of polyether aldehydes. nih.govnih.gov Biocatalytic methods offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. mdpi.com For example, immobilized alcohol oxidase and catalase have been used for the production of glycolaldehyde (B1209225) from ethylene glycol. nih.gov

Green Solvents and Catalysts: Utilizing environmentally friendly solvents and developing recyclable catalysts to minimize the environmental impact of the synthetic processes. researchgate.net Dye-sensitized photooxygenation using green reagents like light and air is a promising approach for the regioselective functionalization of molecules. frontiersin.orgfrontiersin.org

These green approaches will not only make the production of this compound more sustainable but also open up new possibilities for its use in biocompatible and biodegradable materials.

Integration into Advanced Functional Materials and Nanotechnology

The distinct properties of the polyether chain in this compound, such as its hydrophilicity, flexibility, and biocompatibility, make it an attractive component for advanced functional materials and nanotechnology.

Emerging research is exploring the incorporation of this and similar polyether aldehydes into various material architectures:

Surface Functionalization: The aldehyde group can be used to covalently attach the molecule to the surfaces of nanoparticles, polymers, and other materials, thereby modifying their surface properties. nih.govmdpi.com This can be used to improve biocompatibility, reduce non-specific protein adsorption, and introduce specific functionalities.

Hydrogels and Biomaterials: The polyether component can contribute to the formation of hydrogels with tunable properties. The aldehyde functionality allows for cross-linking reactions to form stable gel networks for applications in drug delivery and tissue engineering.

Nanoparticle Synthesis: Polyether-functionalized molecules can act as stabilizing agents or templates in the synthesis of nanoparticles, controlling their size, shape, and surface chemistry. acs.org

The ability to tailor the properties of materials at the nanoscale by integrating molecules like this compound is a rapidly expanding field with potential applications in medicine, electronics, and catalysis.

Computational Predictions for Novel Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for designing novel molecules and predicting their reactivity. scientific.netnih.govacs.org In the context of this compound, computational studies can provide valuable insights into its electronic structure and reaction mechanisms.

Future research in this area will likely involve:

Predicting Reaction Pathways: Using DFT to model different reaction pathways for the transformation of the aldehyde and ether functionalities, thereby guiding the design of selective synthetic methods. researchgate.netnih.gov

Designing Novel Derivatives: Computationally designing new derivatives of this compound with modified polyether chains or different functional groups to tune their electronic properties, solubility, and reactivity for specific applications.

Understanding Intermolecular Interactions: Modeling the interactions of this molecule with other molecules, surfaces, and biological systems to predict its behavior in complex environments. First-principles molecular dynamics simulations, for example, have been used to study the behavior of aldehydes under pressure. nih.govaip.org

By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery and development of new materials and catalysts based on the this compound scaffold.

Applications in Supramolecular Chemistry and Host-Guest Systems

The flexible poly(ethylene glycol) (PEG)-like chain of this compound makes it a compelling candidate for applications in supramolecular chemistry and the design of host-guest systems. The ability of polyether chains to form complexes with various guest molecules is well-established.

Future research is poised to explore:

Host-Guest Complexation: Investigating the ability of the polyether backbone to act as a host for small molecules, ions, or even nanoparticles. nih.gov The aldehyde group can serve as a reactive handle to further functionalize these supramolecular assemblies.

Self-Assembly: Studying the self-assembly behavior of this compound and its derivatives into well-defined nanostructures, such as micelles, vesicles, or fibers. nih.gov The interplay between the hydrophilic polyether chain and potentially hydrophobic modifications will govern the self-assembly process.

Stimuli-Responsive Systems: Designing supramolecular systems based on this molecule that can respond to external stimuli, such as pH, temperature, or light. This could lead to the development of "smart" materials for controlled release and sensing applications. The host-guest interactions of PEG derivatives have been shown to be pH-responsive. nih.gov

The exploration of this compound in the realm of supramolecular chemistry opens up exciting avenues for the creation of dynamic and functional materials with applications ranging from drug delivery to molecular recognition. sci-hub.senih.gov

Q & A

Q. What are the established synthetic routes for 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves sequential etherification and oxidation steps. A common method starts with ethylene glycol derivatives:

  • Step 1 : Etherification of 2-methoxybenzoic acid with ethylene glycol under acidic conditions (e.g., H₂SO₄) to form intermediate esters .
  • Step 2 : Further etherification with phenoxyethanol derivatives, followed by oxidation of the terminal hydroxyl group to an aldehyde using reagents like pyridinium chlorochromate (PCC) .

Key factors affecting yield:

  • Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve etherification efficiency .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .
MethodCatalystsTemperatureYield Range
Acid-catalyzed etherificationH₂SO₄, p-TsOH60–80°C60–75%
Oxidation (PCC)Pyridinium chlorochromateRoom temperature70–85%

Q. Which analytical techniques are most effective for characterizing this compound?

Routine characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aldehyde proton (δ 9.5–10 ppm) and ether/ester linkages .
  • FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C ether stretch) .
  • GC-MS : For purity assessment and identification of volatile byproducts .

Advanced methods include HPLC coupled with refractive index detection to resolve polar degradation products .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential vapor release during synthesis .
  • Waste disposal : Segregate aldehyde-containing waste and neutralize with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound?

Purification hurdles include:

  • High polarity : Use gradient silica gel chromatography with ethyl acetate/hexane mixtures .
  • Thermal sensitivity : Avoid high-temperature distillation; opt for rotary evaporation under reduced pressure (<40°C) .
  • Byproduct removal : Fractional crystallization in diethyl ether effectively isolates the aldehyde from ester intermediates .

Q. How should contradictions in reported physical properties (e.g., boiling point) be resolved?

Discrepancies in data (e.g., boiling point ranges across databases) arise from measurement techniques or sample purity. Mitigation strategies:

  • Cross-reference multiple sources : Compare values from NIST, PubChem, and ECHA .
  • Experimental validation : Re-measure properties using standardized methods (e.g., ASTM D86 for boiling points) .

Q. What role does this compound play in drug delivery systems or polymer science?

  • Drug delivery : The aldehyde group enables Schiff base formation with amine-containing drugs, facilitating pH-sensitive release .
  • Polymer science : Serves as a crosslinking agent in hydrogels due to its bifunctional reactivity (ether and aldehyde groups) .
ApplicationMechanismReference
pH-sensitive drug carriersAldehyde-drug conjugation via dynamic covalent bonds
Hydrogel crosslinkerReacts with polysaccharides (e.g., chitosan)

Q. What advanced strategies optimize its reactivity in nucleophilic or oxidation reactions?

  • Nucleophilic substitution : Activate the aldehyde with Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity .
  • Oxidation control : Use TEMPO/NaClO₂ system to selectively oxidize alcohols without over-oxidizing the aldehyde .

Q. How does structural modification (e.g., varying ether chain length) impact its biological or chemical properties?

  • Solubility : Longer ether chains (e.g., replacing ethoxy with butoxy) increase hydrophobicity, reducing aqueous solubility .
  • Toxicity : Shorter chains (e.g., methoxy) correlate with higher cytotoxicity in vitro .

Q. What computational methods predict its interactions with biomolecules (e.g., enzymes)?

  • Molecular docking : Software like AutoDock Vina models binding affinity with cytochrome P450 enzymes .
  • MD simulations : GROMACS assesses stability of aldehyde-protein adducts over nanosecond timescales .

Q. How can researchers validate its stability under physiological or extreme conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-dependent degradation : Expose to buffers (pH 2–9) and quantify aldehyde loss via Schiff base formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.